
3-Bromo-5-(morpholine-3-amido)benzoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride is a chemical compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a bromine atom at the third position and a morpholine-3-amido group at the fifth position on the benzoic acid ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride typically involves a multi-step process:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce a bromine atom at the third position.
Amidation: The brominated benzoic acid is then reacted with morpholine to form the morpholine-3-amido derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to accelerate the reactions.
化学反应分析
Types of Reactions
3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and morpholine-3-amido group play crucial roles in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but with an iodine atom instead of a morpholine-3-amido group.
3-Amino-5-bromobenzoic acid: Contains an amino group instead of a morpholine-3-amido group.
3-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of a morpholine-3-amido group.
Uniqueness
3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride is unique due to the presence of the morpholine-3-amido group, which imparts specific chemical and biological properties. This group enhances its solubility and reactivity, making it suitable for a wide range of applications in research and industry.
属性
分子式 |
C12H14BrClN2O4 |
|---|---|
分子量 |
365.61 g/mol |
IUPAC 名称 |
3-bromo-5-(morpholine-3-carbonylamino)benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O4.ClH/c13-8-3-7(12(17)18)4-9(5-8)15-11(16)10-6-19-2-1-14-10;/h3-5,10,14H,1-2,6H2,(H,15,16)(H,17,18);1H |
InChI 键 |
AOGAHZKCPNMQDU-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)C(=O)NC2=CC(=CC(=C2)C(=O)O)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


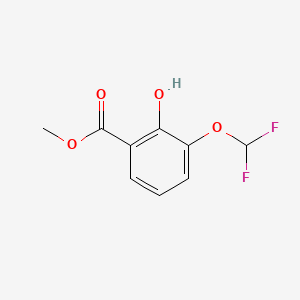
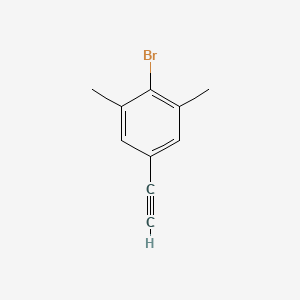
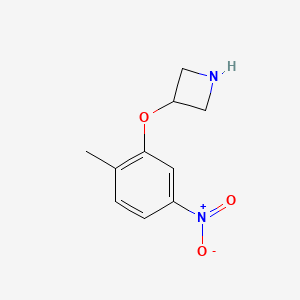
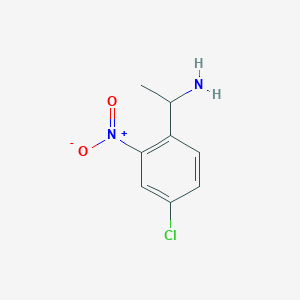
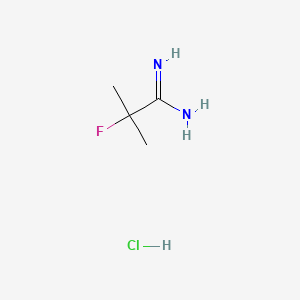


![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)






